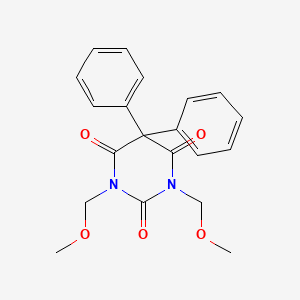
塔利替林
描述
科学研究应用
塔利瑞林在科学研究中有多种应用,尤其是在神经学和药理学领域。 研究表明,它可以改善帕金森病动物模型的运动功能,而不会诱发运动障碍 . 此外,塔利瑞林具有神经保护作用,可以刺激中枢神经系统多巴胺的释放 . 它也正在被研究用于治疗其他神经退行性疾病的潜在用途 .
作用机制
生化分析
Biochemical Properties
Taltirelin interacts with the thyrotropin-releasing hormone receptor (TRHR), a member of class A G protein-coupled receptor (GPCR) . Upon binding of Taltirelin, different conformational changes occur in the transmembrane domains of the receptor . These structural changes may be responsible for the lower signaling potency but higher intrinsic efficacy of Taltirelin compared to TRH .
Cellular Effects
Taltirelin exhibits neuroprotective effects in both cellular and animal models of Parkinson’s disease . It reduces the generation of reactive oxygen species (ROS) induced by MPP+ or rotenone, alleviates apoptosis, and rescues the viability of SH-SY5Y cells and rat primary midbrain neurons . Taltirelin also lowers the level of p-tau (S396) and asparagine endopeptidase (AEP) cleavage products, tau N368 and α-synuclein N103 fragments, accompanied by a lower intracellular monoamine oxidase-B (MAO-B) activity .
Molecular Mechanism
Taltirelin exerts its effects at the molecular level through binding interactions with the TRH receptor . Activated TRHR couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway . This ultimately leads to upregulation of thyroid hormones .
Temporal Effects in Laboratory Settings
Taltirelin exhibits lower binding affinities than TRH and lower signaling potency via the inositol-1,4,5-trisphosphate/calcium pathway than TRH . Taltirelin exhibits higher intrinsic efficacy than TRH in stimulating inositol-1,4,5-trisphosphate second messenger generation .
Dosage Effects in Animal Models
When the Taltirelin dose exceeded 0.2 mg/kg, total T4 increased significantly, whereas FT4 and FT3 did not change . In the subacute MPTP-induced and chronic rotenone-induced PD mice models, Taltirelin (1 mg/kg) significantly improved the locomotor function and preserved dopaminergic neurons in the substantia nigra (SN) .
Metabolic Pathways
Taltirelin is involved in the hypothalamus-pituitary-thyroid (HPT) axis, which maintains normal metabolic balance and homeostasis in the human body . By binding to the TRH receptor, Taltirelin regulates the secretion of thyrotropin (TSH), thyroid hormones (TH), and TRH .
Transport and Distribution
The extent of absorption of Taltirelin, calculated from the ratio of urinary excretion after oral and intravenous administration, was 9 and 21% of the dose in rats and dogs, respectively . Most of the absorbed Taltirelin was excreted mainly in urine .
Subcellular Localization
Given its role in the HPT axis and its interaction with the TRH receptor, it is likely that Taltirelin is localized in the cell membrane where the TRH receptor is located .
准备方法
合成路线和反应条件: 塔利瑞林的合成涉及多个步骤,从制备中间体开始。 一种方法使用 L-天冬酰胺作为起始原料,经过傅-克酰化、酯化、甲基化和氢化生成 S-1-甲基-4,5-二氢-尿嘧啶酸 . 然后将这种中间体与 His(Trt)-Pro-NH2 反应,通过缩合反应生成塔利瑞林 . 最后的产品经过纯化、脱盐和冷冻干燥得到塔利瑞林 .
工业生产方法: 对于大规模生产,合成方法涉及使用 SM1 和 SM2 作为起始原料。 该工艺包括缩合反应、Boc 基团脱除和 Trt 基团脱除以生成塔利瑞林 . 这种方法确保高产率和纯度,杂质更少 .
化学反应分析
反应类型: 塔利瑞林会发生各种化学反应,包括肽键形成和水解。 它在生理条件下稳定,不易发生氧化或还原 .
常见试剂和条件: 塔利瑞林的合成涉及三氟乙酸、甲醇和丙酮等试剂 . 反应通常在受控温度和搅拌条件下进行,以确保高纯度和产率 .
主要形成的产物: 塔利瑞林合成的主要产物是该化合物本身,具有高纯度和极少的杂质 .
相似化合物的比较
属性
IUPAC Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZAIAZUDWIVPM-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043763 | |
| Record name | Taltirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103300-74-9 | |
| Record name | Taltirelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103300-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taltirelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taltirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALTIRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOZ62MV6A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of taltirelin binding to TRH-R?
A1: Taltirelin binding to TRH-R triggers a cascade of intracellular events. These include modulation of various phosphosignaling pathways, such as those involving small GTPases, MAP kinases, Ser/Thr- and Tyr-protein kinases, Wnt/β-catenin, and members of the Hippo pathway []. Notably, taltirelin's impact on these pathways differs from TRH, indicating a degree of biased agonism at the TRH receptor [].
Q2: Does taltirelin affect dopamine neurotransmission?
A2: Research suggests that taltirelin may enhance dopamine neurotransmission [, ]. Studies in rats demonstrate that taltirelin administration increases the extracellular levels of dopamine and its metabolites in brain regions like the nucleus accumbens and corpus striatum []. This effect on dopamine release appears to be more potent and longer-lasting compared to TRH [].
Q3: Does taltirelin have similar endocrine effects as TRH?
A3: While taltirelin mimics TRH's actions in the central nervous system, it exerts minimal effects on the release of thyrotropin (TSH) from the anterior pituitary gland [, ]. This characteristic distinguishes taltirelin from TRH and makes it a more desirable candidate for targeting CNS disorders without significant endocrine side effects.
Q4: What is the molecular formula and weight of taltirelin hydrate?
A4: The molecular formula of taltirelin hydrate is C16H24N6O5 • 4H2O. Its molecular weight is 460.48 g/mol.
Q5: How does the crystalline form of taltirelin affect its stability and applications?
A5: Taltirelin exists in different crystalline forms, with the alpha form being particularly important for pharmaceutical applications [, , ]. Controlling the crystallization process is crucial for obtaining the desired alpha form, which exhibits better stability and facilitates easier formulation, storage, and transportation [, , ].
Q6: How is taltirelin absorbed and distributed in the body?
A6: Following oral administration, taltirelin demonstrates absorption in both rats and dogs, although the extent of absorption varies between species []. The bioavailability of taltirelin is relatively low, with reported values of 3.9% in rats and 18.5% in dogs []. The compound exhibits low plasma protein binding in both rats and dogs [].
Q7: What is the primary route of taltirelin elimination?
A7: In both rats and dogs, the primary route of taltirelin excretion is through urine []. A significant portion of the administered dose is excreted within 48 hours [].
Q8: What are the major metabolites of taltirelin?
A8: The primary metabolites of taltirelin identified in plasma and urine of rats and dogs include (−)-N-[(S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinyl carbonyl]-L-histidyl-L-proline (“Acid”) and (S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinecarboxylic acid (“MDOA”) [].
Q9: Does the pharmacokinetic profile of taltirelin change with repeated administration?
A9: Studies in rats indicate that repeated oral administration of taltirelin leads to an increase in Cmax, t1/2, and AUCinf values of blood radioactivity compared to the first dose, suggesting a potential for accumulation [].
Q10: Has taltirelin demonstrated efficacy in animal models of neurological disorders?
A10: Yes, taltirelin has shown promising results in several animal models. For instance, it improves motor function in a rat model of Parkinson's disease without inducing dyskinesia, a common side effect of some Parkinson's medications []. Additionally, taltirelin demonstrates efficacy in treating motor dysfunction in a rat model of spinocerebellar degeneration [].
Q11: Does taltirelin cross the blood-brain barrier?
A11: Yes, taltirelin can cross the blood-brain barrier, albeit less effectively than other TRH analogs like montirelin []. This ability to penetrate the brain is essential for its central nervous system effects.
Q12: Are there any specific drug delivery strategies being explored for taltirelin?
A12: While taltirelin is orally bioavailable, its bioavailability is relatively low []. Researchers are exploring strategies to enhance its delivery to the central nervous system, including the development of new formulations and delivery systems [].
Q13: Are there other TRH analogs with potential therapeutic benefits?
A13: Yes, several other TRH analogs are under investigation for various neurological and other conditions. Montirelin (NS-3) and rovatirelin are two examples of TRH analogs that have shown promise in preclinical and clinical studies [, ].
Q14: What are some key milestones in the development of taltirelin?
A14: Taltirelin hydrate was first synthesized as a more stable and potent analog of TRH []. It received approval for the treatment of spinocerebellar degeneration in Japan in 2000, marking a significant milestone in its development [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)
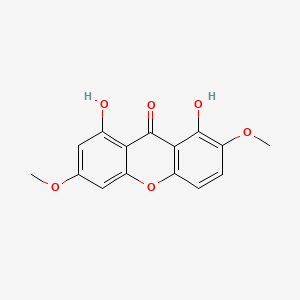
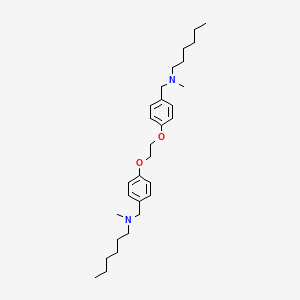
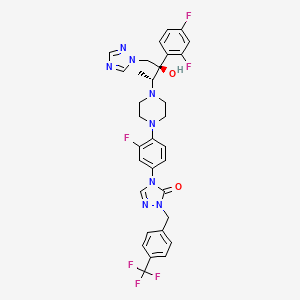



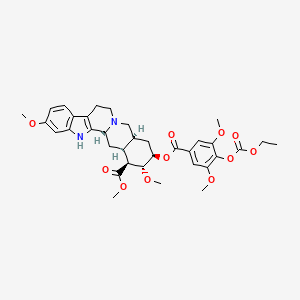
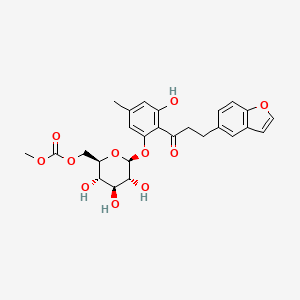
![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)
